molecular formula C15H18F3N3O2S B15114589 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine

2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine

Cat. No.: B15114589
M. Wt: 361.4 g/mol
InChI Key: VNCFUEVPKCTTNA-UHFFFAOYSA-N
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Description

2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine is a complex organic compound that features both morpholine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the trifluoromethyl group can be introduced via electrophilic substitution.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through cyclization reactions involving diethanolamine and sulfur.

    Coupling Reactions: The thiomorpholine and pyridine rings can be coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions could target the pyridine ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s structural motifs suggest potential as a pharmacophore in drug discovery.

    Biological Probes: It could be used in the design of probes for studying biological systems.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymers: Incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action will depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine: Similar structure but lacks the sulfur atom.

    2-(Thiomorpholine-4-carbonyl)-4-[6-(methyl)pyridin-3-yl]morpholine: Similar but with a methyl group instead of trifluoromethyl.

Uniqueness

The presence of both a thiomorpholine and a trifluoromethyl group makes 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine unique, potentially offering distinct chemical and biological properties.

Properties

Molecular Formula

C15H18F3N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

thiomorpholin-4-yl-[4-[6-(trifluoromethyl)pyridin-3-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C15H18F3N3O2S/c16-15(17,18)13-2-1-11(9-19-13)21-3-6-23-12(10-21)14(22)20-4-7-24-8-5-20/h1-2,9,12H,3-8,10H2

InChI Key

VNCFUEVPKCTTNA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=CN=C(C=C2)C(F)(F)F)C(=O)N3CCSCC3

Origin of Product

United States

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